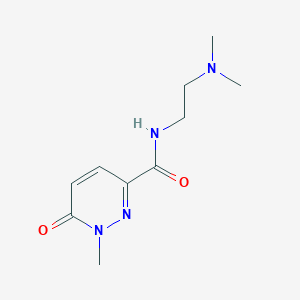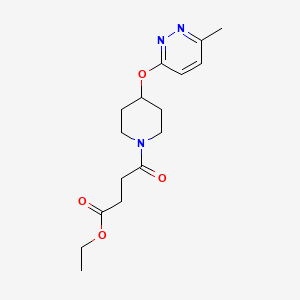
N-(2-(dimethylamino)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 2-(Dimethylamino)ethyl methacrylate (DMAEMA), which is a methacrylic acid derivative used as a monomer in the production of polymers with a wide range of applications . DMAEMA is a weak polybase that has interesting temperature-dependent solubility .
Synthesis Analysis
While specific synthesis methods for your compound were not found, DMAEMA and similar compounds have been synthesized via various methods. For instance, DMAEMA has been used as a gene carrier in plant cells, where it was incubated with plasmid GFP (pGFP) to explore its transfection ability . Another study synthesized two diblock copolymers of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT .
Applications De Recherche Scientifique
Drug and Gene Delivery Systems
This compound is utilized in the development of nanocarriers for drug and gene delivery. The cationic amphiphilic copolymer, which includes this compound as a side chain, can form micelles in aqueous media. These micelles can be loaded with therapeutic agents like quercetin , an antioxidant and anticancer drug, and can form complexes with DNA for codelivery .
Cancer Therapy
In cancer research, the compound is part of a polymer that self-assembles into nanosized micelles. These micelles are used to deliver anticancer drugs and nucleic acids to cancer cells, aiming to improve the efficacy of cancer therapy .
Stimuli-Responsive Polymersomes
The compound is a building block for polymersomes—vesicles that can respond to environmental stimuli like pH and temperature. These polymersomes are studied for their potential as drug delivery systems and nanoreactors, particularly in delivering drugs to specific sites within the body .
Bioconjugation Reactions
It serves as a reagent in bioconjugation reactions, especially with carboxylated peptides and small proteins. This is essential for preparing biologically active compounds and studying their interactions, which is a significant step in medical research.
Interpenetrating Polymer Networks
The compound is involved in the synthesis of interpenetrating polymer networks (IPNs). These IPNs can form hydrogels that are used in various biomedical applications, including tissue engineering and wound healing .
Gene Delivery
Due to its positive charge, polymers containing this compound can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA. This property is exploited for gene delivery applications, where it helps in the transfer of genetic material into cells .
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13(2)7-6-11-10(16)8-4-5-9(15)14(3)12-8/h4-5H,6-7H2,1-3H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKNCMJCMWBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)




![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)
![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)
![Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2886406.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)
![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2886413.png)